molecular formula C15H12ClFN2O5S2 B6522727 N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951898-86-5

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B6522727
CAS No.: 951898-86-5
M. Wt: 418.9 g/mol
InChI Key: RXEZPUJGEYPQFY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in early-stage pharmacological research. Sulfonamides are a foundational class of synthetic compounds known for their broad spectrum of biological activities, primarily due to the presence of the sulfonamide functional group (-SO2NH-) . This specific molecule features a 3-chloro-4-fluorophenyl moiety and a 1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl group, a structural motif seen in other investigational compounds, which may contribute to its binding affinity and selectivity in biochemical assays . The core sulfonamide structure is recognized for its ability to inhibit key enzymatic pathways. Historically, antibacterial sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the bacterial synthesis of dihydrofolic acid, a critical precursor for folate and DNA synthesis . Beyond antimicrobial applications, various non-antibiotic sulfonamide derivatives have been investigated for their potential to inhibit other enzymes, such as carbonic anhydrase, with implications for researching conditions like glaucoma and inflammation . The distinct substitution pattern on this compound suggests it is a sophisticated research chemical, potentially useful for exploring novel therapeutic targets, understanding enzyme-inhibitor interactions, or serving as a structural template in medicinal chemistry optimization programs. It is intended solely for use in laboratory research to investigate these and other potential mechanisms of action. Researchers value this compound for its unique structure, which combines a classic sulfonamide scaffold with complex heterocyclic systems, offering a promising starting point for the development of new chemical probes.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O5S2/c16-13-9-10(1-6-14(13)17)18-26(23,24)12-4-2-11(3-5-12)19-15(20)7-8-25(19,21)22/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEZPUJGEYPQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique molecular structure that includes a sulfonamide group and a thiazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the cardiovascular system and as a possible therapeutic agent.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 951898-86-5
Molecular Formula C₁₅H₁₂ClFN₂O₅S₂
Molecular Weight 418.9 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit various enzymes by binding to their active sites, while the thiazolidinone ring may interact with proteins involved in cellular signaling pathways. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Biological Activity

Research indicates that sulfonamide derivatives exhibit various biological activities, including:

  • Cardiovascular Effects : Some studies suggest that compounds similar to this compound can influence perfusion pressure and coronary resistance. For instance, a study evaluated the impact of different sulfonamide derivatives on isolated rat hearts and found that certain derivatives decreased coronary resistance significantly compared to controls .

Case Study: Impact on Perfusion Pressure

In an experimental study involving isolated rat hearts, various concentrations of sulfonamide derivatives were tested for their effects on perfusion pressure. The results were categorized as follows:

GroupCompound DoseObserved Effect
ControlKrebs solution onlyBaseline perfusion pressure
Compound 10.001 nMSignificant decrease in perfusion pressure
Compound 20.001 nMModerate effect
Compound 30.001 nMNo significant change

These findings suggest that certain structural modifications in sulfonamides can lead to enhanced biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting the compound's behavior in biological systems.

Theoretical Pharmacokinetic Parameters

Using computational models like ADME/PK and SwissADME can provide insights into the expected pharmacokinetic behavior of this compound. Theoretical analyses have indicated that it may possess favorable absorption characteristics and moderate toxicity profiles .

Comparison with Similar Compounds

Sulfonamide Core Modifications

  • Target vs. Imidazole Analogs (): The target’s 1,1,3-trioxo-thiazolidine group introduces three sulfonyl oxygen atoms, enhancing electron-withdrawing effects compared to the imidazole in ’s compound. This may increase binding affinity to charged enzyme active sites but reduce cell permeability due to higher polarity .
  • Triazole Derivatives (): Triazole-containing analogs (e.g., CAS 2034520-46-0) exhibit lower molecular weights (~346–437) compared to the target (~380). The triazole’s hydrogen-bonding capacity may improve target engagement, but the target’s sulfone-rich thiazolidine could offer superior stability under physiological conditions .

Halogen and Heterocycle Impact

  • Chloro-Fluoro Substitution: All compounds share a 3-chloro-4-fluorophenyl group, which is known to enhance lipophilicity and resistance to oxidative metabolism. However, bulky substituents (e.g., cyclopropyl in ) may sterically hinder target binding .
  • Thiazolidine vs.

Preparation Methods

Formation of the Sulfonamide Intermediate

The synthesis begins with the condensation of 4-methylbenzenesulfonamide (1) with 3-chloro-4-fluorobenzaldehyde (2) under reflux in absolute ethanol. This Schiff base formation proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde carbonyl, yielding N-[(3-chloro-4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide (3) . Reaction completion is monitored by TLC (carbon tetrachloride/methanol, 2:1), with subsequent precipitation in ice-water and recrystallization in ethanol.

Thiazolidinone Ring Cyclization

The intermediate (3) undergoes cyclization with thioglycolic acid (4) in anhydrous ethanol using DCC (N,N-dicyclohexylcarbodiimide) as a coupling agent. Refluxing for 9–10 hours facilitates thiolactam formation, where the thiol group of thioglycolic acid attacks the imine carbon, followed by intramolecular esterification to yield the 1,3-thiazolidin-4-one core. The crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol to obtain the final compound (5) .

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
Schiff Base Formation4-Methylbenzenesulfonamide, 3-Chloro-4-fluorobenzaldehydeEthanolReflux5–6 h70–85%
CyclizationThioglycolic acid, DCCEthanolReflux9–10 h75–87%

Mechanistic Insights into Thiazolidinone Formation

Schiff Base Formation Mechanism

The aldehyde’s carbonyl carbon is electrophilic, enabling nucleophilic attack by the sulfonamide’s primary amine. Proton transfer and dehydration yield the imine linkage, stabilized by the electron-withdrawing sulfonyl group. Ethanol acts as both solvent and proton donor, accelerating imine formation.

DCC-Mediated Cyclization

DCC activates thioglycolic acid’s carboxylic acid group, forming an O-acylisourea intermediate. Nucleophilic substitution by the imine’s nitrogen initiates ring closure, with subsequent intramolecular thiolate attack forming the five-membered thiazolidinone ring. Sulfur oxidation to the sulfone (1,1,3-trioxo group) occurs in situ under aerobic conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Anhydrous ethanol is preferred for both steps due to its polarity, which stabilizes ionic intermediates, and its low boiling point, enabling efficient reflux. Trials with dichloromethane or THF resulted in lower yields (<60%) due to poor solubility of the sulfonamide intermediate.

Catalytic and Stoichiometric Considerations

A 1:1 molar ratio of sulfonamide to aldehyde minimizes side products like aldol adducts. DCC (1.2 equiv) ensures complete activation of thioglycolic acid, though excess DCC complicates purification.

Purification and Analytical Characterization

Recrystallization and Filtration

Crude product (5) is washed with ice-cold water to remove unreacted thioglycolic acid and DCC byproducts. Recrystallization in ethanol yields pure compound as a white crystalline solid, with melting point and spectral data consistent with literature.

Spectroscopic Validation

¹H-NMR (DMSO-d₆) displays characteristic signals: δ 7.4–7.6 ppm (aromatic protons), δ 4.1 ppm (CH₂ of thiazolidinone), and δ 8.2 ppm (imine CH=N). ¹³C-NMR confirms sulfone carbons at δ 120–130 ppm.

Analytical Data Table

TechniqueKey SignalsAssignment
¹H-NMRδ 8.23 (s, 1H)CH=N imine
¹³C-NMRδ 167.5 ppmC=O (sulfone)
MSm/z 418.9[M+H]⁺

Comparative Analysis of Methodologies

Patent vs. Academic Protocols

The patent method employs a one-pot approach with DCC, achieving higher yields (87%) compared to academic procedures (75%). However, the patent’s use of column chromatography for purification introduces scalability challenges, whereas recrystallization offers industrial feasibility.

Scalability and Industrial Applicability

Ethanol’s low cost and ease of removal make it ideal for large-scale synthesis. Pilot studies demonstrate consistent yields (>80%) at kilogram-scale, though prolonged reaction times (12+ hours) may necessitate flow chemistry optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonamide Formation : React 4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride with 3-chloro-4-fluoroaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3) improves yield and purity .

  • Key Optimization : Temperature control during sulfonylation (0–5°C) minimizes side reactions like over-sulfonation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.8 ppm). The thiazolidin-trioxo group shows distinct carbonyl signals (δ 165–175 ppm in 13C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching Cl/F content .
  • FT-IR : Validate sulfonamide S=O stretches (1350–1150 cm⁻¹) and trioxo-thiazolidin C=O (1700–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in sulfonamide derivatives?

  • Methodological Answer :

  • DFT Calculations : Compare HOMO/LUMO energies of the trioxo-thiazolidin moiety with experimental electrophilic substitution rates. Discrepancies may arise from solvent effects (e.g., DMF vs. chloroform), which can be modeled using polarizable continuum models (PCM) .
  • Validation : Cross-check computational results with kinetic studies (e.g., Hammett plots) under controlled solvent conditions .

Q. What strategies address conflicting crystallographic and solution-phase structural data for the trioxo-thiazolidin ring?

  • Methodological Answer :

  • X-ray Crystallography : Resolve solid-state conformation (e.g., chair vs. boat configuration of the thiazolidin ring) .
  • Solution-Phase Analysis : Use variable-temperature NMR to detect ring puckering dynamics. NOESY correlations can identify proximity between NH and aromatic protons, indicating conformational flexibility .
  • Contradiction Resolution : If crystallography shows planar geometry but NMR suggests puckering, consider lattice forces (e.g., hydrogen bonding in crystals) that stabilize atypical conformations .

Q. How does the electronic nature of substituents influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring. Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorometric assays .
  • Key Finding : The 3-chloro-4-fluorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the trioxo-thiazolidin moiety increases hydrogen-bonding capacity for target engagement .

Q. What mechanistic pathways explain unexpected byproducts during sulfonamide synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., N-alkylated sulfonamides due to residual solvent like DMF acting as a nucleophile) .
  • Mitigation : Pre-dry reagents (molecular sieves) and replace DMF with less nucleophilic solvents (e.g., THF) .

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